molecular formula C22H18Cl2FNO3 B1252294 Cyfluthrin diastereoisomer III CAS No. 86560-94-3

Cyfluthrin diastereoisomer III

Cat. No. B1252294
CAS RN: 86560-94-3
M. Wt: 434.3 g/mol
InChI Key: QQODLKZGRKWIFG-ZAAXVRCTSA-N
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Description

(1S)-trans-(alphaR)-cyfluthrin is a cyclopropanecarboxylate ester. It is an enantiomer of a (1R)-trans-(alphaS)-cyfluthrin.

Scientific Research Applications

Stability and Biological Activity

Cyfluthrin diastereoisomer III has been studied for its stability and biological activity, particularly in pest control applications. A study by Leicht, Fuchs, and Londershausen (1996) used a GC-MS method to separate cyfluthrin diastereoisomers and found that isomerisation occurs in methanol, impacting its biological efficacy. They also investigated the biological activities of various cyfluthrin isomers, including diastereoisomer III, against several strains of lepidopteran larvae. They discovered that while diastereoisomer III is generally 'inactive,' it acted synergistically with active isomers against certain pest strains, indicating its role in enhancing the overall effectiveness of cyfluthrin-based pesticides (Leicht, Fuchs, & Londershausen, 1996).

Biodegradation and Environmental Impact

The environmental impact of cyfluthrin, including its diastereoisomers, has been a subject of research. Hu Gui-pin (2013) explored the biodegradation of cyfluthrin by isolating a strain of Bacillus megaterium from contaminated agricultural soil. This strain demonstrated a significant capability to degrade cyfluthrin and other pyrethroids, suggesting potential applications in bioremediation to reduce the environmental impact of these pesticides (Hu Gui-pin, 2013).

Effects on Signal Transduction and Cytotoxicity

Research has also examined the effects of cyfluthrin on cellular processes. One study investigated its impact on Ca2+ signal transduction and cytotoxicity in human osteosarcoma cells. The study found that cyfluthrin induced Ca2+ influx, affecting cell viability and suggesting a mechanism of toxicity that could have implications for human health (Lu et al., 2020).

properties

CAS RN

86560-94-3

Product Name

Cyfluthrin diastereoisomer III

Molecular Formula

C22H18Cl2FNO3

Molecular Weight

434.3 g/mol

IUPAC Name

[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20+/m1/s1

InChI Key

QQODLKZGRKWIFG-ZAAXVRCTSA-N

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Other CAS RN

86560-95-4

synonyms

eta-cyfluthrin
cyano(4-fluoro-3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylate
cyfluthrin
OMS 2012
OMS-2012

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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